Cas no 2576699-06-2 (9H-Thioxanthen-9-ol, 3,6-dimethyl-)
9H-Thioxanthen-9-ol, 3,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 9H-Thioxanthen-9-ol, 3,6-dimethyl-
- 3,6-Dimethyl-9H-thioxanthen-9-one
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- Inchi: 1S/C15H14OS/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8,15-16H,1-2H3
- InChI Key: DEDISJQYVLXHFM-UHFFFAOYSA-N
- SMILES: C1(O)C2=C(C=C(C)C=C2)SC2=C1C=CC(C)=C2
9H-Thioxanthen-9-ol, 3,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1253472-100mg |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 95% | 100mg |
$235 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1253472-250mg |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 95% | 250mg |
$415 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1253472-1g |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 95% | 1g |
$815 | 2023-09-04 | |
| Aaron | AR020IY9-100mg |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 96% | 100mg |
$203.00 | 2023-12-14 | |
| Aaron | AR020IY9-250mg |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 96% | 250mg |
$375.00 | 2023-12-14 | |
| Aaron | AR020IY9-1g |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 96% | 1g |
$742.00 | 2023-12-14 | |
| 1PlusChem | 1P020IPX-100mg |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 96% | 100mg |
$192.00 | 2023-12-18 | |
| 1PlusChem | 1P020IPX-250mg |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 96% | 250mg |
$342.00 | 2023-12-18 | |
| 1PlusChem | 1P020IPX-1g |
3,6-dimethyl-9H-thioxanthen-9-one |
2576699-06-2 | 96% | 1g |
$683.00 | 2023-12-18 | |
| abcr | AB590470-100mg |
3,6-Dimethyl-9H-thioxanthen-9-one; . |
2576699-06-2 | 100mg |
€363.90 | 2024-04-18 |
9H-Thioxanthen-9-ol, 3,6-dimethyl- Suppliers
9H-Thioxanthen-9-ol, 3,6-dimethyl- Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 9H-Thioxanthen-9-ol, 3,6-dimethyl-
9H-Thioxanthen-9-ol, 3,6-dimethyl- (CAS No. 2576699-06-2): A Comprehensive Overview
9H-Thioxanthen-9-ol, 3,6-dimethyl- (CAS No. 2576699-06-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thioxanthene scaffold and dimethyl substitutions at the 3 and 6 positions, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The thioxanthene core is a well-known structural motif in organic chemistry, often associated with compounds possessing diverse biological activities. The introduction of dimethyl groups at the 3 and 6 positions of the thioxanthene ring significantly influences the compound's physicochemical properties and biological behavior. Recent studies have highlighted the potential of 9H-Thioxanthen-9-ol, 3,6-dimethyl- in modulating key cellular processes, including inflammation, oxidative stress, and apoptosis.
In the context of medicinal chemistry, the design and synthesis of 9H-Thioxanthen-9-ol, 3,6-dimethyl- have been driven by the need to develop more effective and selective therapeutic agents. The compound's unique structure allows for fine-tuning of its pharmacological properties through strategic modifications. For instance, researchers have explored the impact of varying substituents on the thioxanthene ring to enhance its potency and selectivity for specific targets.
One of the most promising areas of research involving 9H-Thioxanthen-9-ol, 3,6-dimethyl- is its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis, asthma, and neurodegenerative disorders. Studies have shown that 9H-Thioxanthen-9-ol, 3,6-dimethyl- can effectively inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. This makes it a valuable candidate for developing new anti-inflammatory therapies.
Another significant application of 9H-Thioxanthen-9-ol, 3,6-dimethyl- is in the field of neuroprotection. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and oxidative damage. Research has demonstrated that 9H-Thioxanthen-9-ol, 3,6-dimethyl- can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in cell survival. These findings suggest that the compound could be developed into a neuroprotective agent for treating neurodegenerative conditions.
The pharmacokinetic properties of 9H-Thioxanthen-9-ol, 3,6-dimethyl- have also been extensively studied to ensure its suitability for clinical applications. Preclinical studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, toxicological evaluations have indicated that 9H-Thioxanthen-9-ol, 3,6-dimethyl- is well-tolerated at therapeutic doses with minimal side effects.
In terms of clinical development, several phase I and II trials are currently underway to evaluate the safety and efficacy of 9H-Thioxanthen-9-ol, 3,6-dimethyl- in various disease models. Early results from these trials have been promising, with patients showing significant improvements in symptoms and biomarker levels. The compound's favorable safety profile and robust biological activity make it an attractive candidate for further clinical investigation.
Moreover, the potential applications of 9H-Thioxanthen-9-ol, 3,6-dimethyl- extend beyond traditional therapeutic areas. Recent studies have explored its use as a photodynamic therapy (PDT) sensitizer for cancer treatment. PDT involves using light to activate a photosensitizer that generates reactive oxygen species (ROS) to kill cancer cells. Preliminary data suggest that 9H-Thioxanthen-9-ol, 3,6-dimethyl- can efficiently generate ROS upon light activation and selectively target cancer cells while sparing healthy tissue.
The synthesis of 9H-Thioxanthen-9-ol, 3,6-dimethyl- involves several well-established organic reactions that can be scaled up for industrial production. Key steps include the formation of the thioxanthene core through cyclization reactions followed by selective methylation at the desired positions. The synthetic route has been optimized to achieve high yields and purity levels suitable for pharmaceutical applications.
In conclusion, 9H-Thioxanthen-9-ol, 3,6-dimethyl- (CAS No. 2576699-06-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new therapeutic agents targeting inflammation, neurodegeneration, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use.
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